3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione
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Overview
Description
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione is a heterocyclic compound that features a spiro linkage between a naphthalene ring and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione typically involves the reaction of naphthalene derivatives with oxazolidine precursors under specific conditions. One common method involves the use of oxalyl chloride as a reagent to facilitate the formation of the spiro linkage . The reaction is usually carried out in an organic solvent such as toluene, with the addition of a catalytic amount of p-toluenesulfonic acid to promote the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives and modified oxazolidine rings, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione exerts its effects is largely dependent on its interaction with molecular targets. The spiro linkage and the presence of both naphthalene and oxazolidine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. Detailed studies on its binding affinities and molecular interactions are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-spiro[naphthalene-2,2’-thiazolidin]-4’-one: This compound features a thiazolidine ring instead of an oxazolidine ring.
3,4-Dihydro-1H-spiro[naphthalene-2,2’-thiazolidine] hydrochloride: Similar structure but with a hydrochloride salt form.
Uniqueness
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione is unique due to the presence of the oxazolidine ring, which imparts different chemical and biological properties compared to its thiazolidine counterparts
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
spiro[1,3-oxazolidine-4,3'-2,4-dihydro-1H-naphthalene]-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c14-10-12(13-11(15)16-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,13,15) |
InChI Key |
XLMLWCKRUXEQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)OC(=O)N2 |
Origin of Product |
United States |
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